Ethyl 2-bromo-5-hydroxyisonicotinate
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Overview
Description
Ethyl 2-bromo-5-hydroxyisonicotinate is a chemical compound with the molecular formula C8H8BrNO3 It is a derivative of isonicotinic acid, featuring a bromine atom at the 2-position and a hydroxyl group at the 5-position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-bromo-5-hydroxyisonicotinate typically involves the bromination of ethyl isonicotinate followed by hydroxylation. One common method includes:
Bromination: Ethyl isonicotinate is treated with bromine in the presence of a suitable solvent like acetic acid to introduce the bromine atom at the 2-position.
Hydroxylation: The brominated product is then subjected to hydroxylation using reagents such as sodium hydroxide or hydrogen peroxide to introduce the hydroxyl group at the 5-position.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-bromo-5-hydroxyisonicotinate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a hydrogen atom.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), and catalysts (e.g., palladium).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., ether, tetrahydrofuran).
Major Products:
Substitution: Ethyl 2-amino-5-hydroxyisonicotinate, ethyl 2-thio-5-hydroxyisonicotinate.
Oxidation: Ethyl 2-bromo-5-oxoisonicotinate.
Reduction: Ethyl 5-hydroxyisonicotinate.
Scientific Research Applications
Ethyl 2-bromo-5-hydroxyisonicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 2-bromo-5-hydroxyisonicotinate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and hydroxyl groups play crucial roles in its reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
Ethyl 2-bromo-5-hydroxyisonicotinate can be compared with other similar compounds such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl 2-bromo-4-hydroxyisonicotinate: Similar structure but with the hydroxyl group at the 4-position.
Ethyl 2-chloro-5-hydroxyisonicotinate: Similar structure but with a chlorine atom instead of a bromine atom.
Biological Activity
Ethyl 2-bromo-5-hydroxyisonicotinate is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including enzyme interactions, antimicrobial properties, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula C8H8BrN1O3 and is categorized as an ester. The presence of a bromine atom and a hydroxyl group in its structure enhances its reactivity and biological interactions compared to non-brominated analogs. This compound is structurally related to isonicotinic acid, which is known for its diverse pharmacological properties.
Enzyme Activity
Research indicates that this compound may influence specific enzymatic activities, potentially acting as an inhibitor or activator of enzymes involved in metabolic pathways. For instance, preliminary studies suggest that it could modulate the activity of cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes .
Antimicrobial Properties
This compound has shown promising results as an antibacterial and antifungal agent. In vitro studies have demonstrated its effectiveness against various microbial strains, indicating a potential role in treating infections caused by resistant pathogens. The compound's mechanism of action appears to involve disruption of microbial cell membrane integrity and inhibition of critical metabolic processes .
Neuroactive Properties
Given its structural similarity to other psychoactive compounds, this compound may also exhibit neuroactive properties. Compounds with similar structures have been reported to interact with neurotransmitter systems, suggesting that this compound could influence mood and cognitive functions. However, further research is necessary to elucidate these effects fully .
Table 1: Summary of Biological Activity Studies
Case Study: Antimicrobial Efficacy
One study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as a therapeutic agent in combating bacterial infections.
Case Study: Enzyme Interaction
Another investigation focused on the compound's interaction with cytochrome P450 enzymes. The results suggested that this compound could inhibit CYP3A4 activity, which plays a significant role in drug metabolism. This inhibition could lead to altered pharmacokinetics of co-administered drugs, necessitating further exploration in drug interaction studies .
Properties
Molecular Formula |
C8H8BrNO3 |
---|---|
Molecular Weight |
246.06 g/mol |
IUPAC Name |
ethyl 2-bromo-5-hydroxypyridine-4-carboxylate |
InChI |
InChI=1S/C8H8BrNO3/c1-2-13-8(12)5-3-7(9)10-4-6(5)11/h3-4,11H,2H2,1H3 |
InChI Key |
GNNBKECJAVGEDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1O)Br |
Origin of Product |
United States |
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